molecular formula C12H23BrN4O5 B13711359 Bromoacetamido-PEG4-azide

Bromoacetamido-PEG4-azide

Cat. No.: B13711359
M. Wt: 383.24 g/mol
InChI Key: ORSKDPOKNPSXDH-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG4-azide: is a heterobifunctional polyethylene glycol linker containing a reactive bromoacetamido group and a terminal azide group. The bromoacetamido group is highly reactive for nucleophilic substitution, while the azide group can participate in click chemistry reactions with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of Bromoacetamido-PEG4-azide:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Substitution:

    • The bromoacetamido group undergoes nucleophilic substitution reactions with nucleophiles such as thiols and amines.
    • Common Reagents: Thiols, amines.

      Conditions: Mild temperatures, solvents like dimethyl sulfoxide or dimethylformamide.

      Major Products: Thiol- or amine-substituted PEG derivatives

  • Click Chemistry:

    • The azide group participates in click chemistry reactions with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne.
    • Common Reagents: Alkynes, bicyclo[6.1.0]nonyne, dibenzocyclooctyne.

      Conditions: Copper-catalyzed or strain-promoted conditions.

      Major Products: Triazole-linked PEG derivatives

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Properties

Molecular Formula

C12H23BrN4O5

Molecular Weight

383.24 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide

InChI

InChI=1S/C12H23BrN4O5/c13-11-12(18)15-1-3-19-5-7-21-9-10-22-8-6-20-4-2-16-17-14/h1-11H2,(H,15,18)

InChI Key

ORSKDPOKNPSXDH-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr

Origin of Product

United States

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